Cas no 1903607-36-2 (dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine)

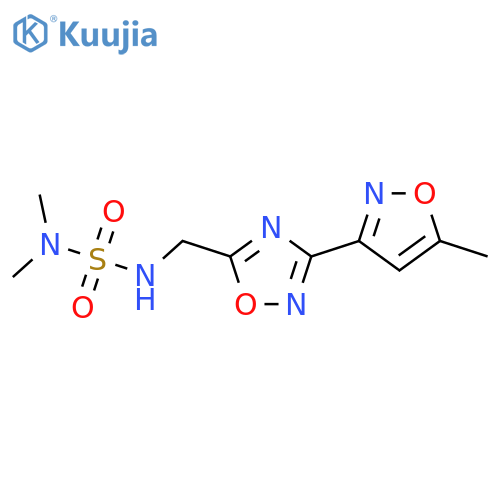

1903607-36-2 structure

商品名:dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine

dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine 化学的及び物理的性質

名前と識別子

-

- dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine

- 5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

- 1903607-36-2

- dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine

- F6524-6464

- AKOS025390974

-

- インチ: 1S/C9H13N5O4S/c1-6-4-7(12-17-6)9-11-8(18-13-9)5-10-19(15,16)14(2)3/h4,10H,5H2,1-3H3

- InChIKey: PXFVGQGQKIAJQZ-UHFFFAOYSA-N

- ほほえんだ: S(NCC1=NC(C2C=C(C)ON=2)=NO1)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 287.06882509g/mol

- どういたいしつりょう: 287.06882509g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 123Ų

dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6524-6464-5μmol |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-1mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-4mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-10mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-5mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-20mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-40mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-2mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-75mg |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6524-6464-20μmol |

dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |

1903607-36-2 | 20μmol |

$79.0 | 2023-09-08 |

dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine 関連文献

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

1903607-36-2 (dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量